molecular formula C19H21FN2O3 B7115362 N-[1-(4-fluorophenyl)cyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide

N-[1-(4-fluorophenyl)cyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide

Cat. No.: B7115362
M. Wt: 344.4 g/mol
InChI Key: IETMTAXZVOEFSR-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)cyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group attached to a fluorophenyl ring, and a pyridinylmethoxyacetamide moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)cyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c20-16-5-3-15(4-6-16)19(8-1-2-9-19)22-18(24)13-25-12-14-7-10-21-17(23)11-14/h3-7,10-11H,1-2,8-9,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMTAXZVOEFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)NC(=O)COCC3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)cyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using a cyclopentyl halide and a suitable base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, using a fluorobenzene derivative and a strong nucleophile.

    Formation of the Pyridinylmethoxyacetamide Moiety: This step involves the reaction of a pyridine derivative with an acetamide precursor, often under acidic or basic conditions to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)cyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong nucleophiles or electrophiles, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-fluorophenyl)cyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)cyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-fluorophenyl)cyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide is unique due to its specific combination of functional groups and structural features

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